3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an oxazolidine-dione structure. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The compound 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can influence a range of biological activities . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The indole moiety allows the compound to bind to various receptors and enzymes, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the target and context . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the metabolism of other biomolecules, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . This transport is essential for the compound to reach its target sites and exert its effects . The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization reactions . The final step involves the formation of the oxazolidine-dione ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Piperidine derivatives: Compounds with similar piperidine ring structure.
Oxazolidine-2,4-dione derivatives: Compounds with similar oxazolidine-dione structure.
Uniqueness
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of indole, piperidine, and oxazolidine-dione moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15-10-24-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)18-14/h1-4,9,12,18H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMYVVCFHJZWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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